molecular formula C12H19N3O B2953653 N,N-dimethyl-2-[(4-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine CAS No. 2197891-73-7

N,N-dimethyl-2-[(4-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine

Cat. No.: B2953653
CAS No.: 2197891-73-7
M. Wt: 221.304
InChI Key: QTAOAVVCXVJHAE-UHFFFAOYSA-N
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Description

“N,N-dimethyl-2-[(4-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine” is a chemical compound with the molecular formula C12H19N3O. It is a derivative of pyrimidinamine, which is a class of compounds that have been studied extensively due to their biological significance .

Scientific Research Applications

Atom-Economic Synthesis Approaches

Researchers have developed atom-economic, green approaches for synthesizing functionalized heterocycles, such as 1,4-dihydropyridines, from N,N-dimethylenaminones and amines, showcasing an environmentally friendly and efficient pathway to create compounds that could have wide applications in material science and pharmaceuticals (Yu et al., 2015).

Crystal Structure Analysis

The crystal structure of compounds closely related to N,N-dimethyl-2-[(4-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine, such as cyprodinil, has been analyzed to understand the spatial arrangement and interactions within the crystal lattice, which is fundamental for designing new materials with specific properties (Jeon et al., 2015).

Ring Transformation Studies

Investigations into ring transformations of heterocyclic compounds with nucleophiles have provided insights into the synthesis of triazines and other heterocycles, highlighting the versatility and reactivity of such compounds for generating a variety of chemical structures with potential utility in various fields of chemistry (Geerts & Plas, 1978).

Organometallic Complex Synthesis

Research into low-valent aminopyridinato chromium methyl complexes via reductive alkylation showcases the synthesis of organometallic compounds with potential applications in catalysis and material science, illustrating the importance of such studies in advancing the field of organometallic chemistry (Noor et al., 2015).

Medicinal Chemistry Applications

In the realm of medicinal chemistry, structure-activity relationship studies of subtype-selective positive modulators of KCa2 channels provide a basis for the development of therapeutic agents for treating symptoms of ataxia, demonstrating the critical role of chemical synthesis in drug discovery and development (El-Sayed et al., 2021).

Properties

IUPAC Name

N,N-dimethyl-2-(4-methylpyrimidin-2-yl)oxycyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-9-7-8-13-12(14-9)16-11-6-4-5-10(11)15(2)3/h7-8,10-11H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAOAVVCXVJHAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OC2CCCC2N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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